Cas no 3663-79-4 (Methyl 1,4-Benzodioxan-2-carboxylate)
Methyl 1,4-Benzodioxan-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate
- 1,4-Benzodioxin-2-carboxylicacid, 2,3-dihydro-, methyl ester
- 2,3-dihydro-1,4-Benzodioxin-2-carboxylic acid methyl ester
- 2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid methyl ester
- Methyl 1,4-Benzodioxan-2-carboxylate
- (+/-)-methyl 1,4-benzodioxan-2-carboxylate
- 2-(methoxycarbonyl)-1,4-benzodioxan
- methyl (+/-)-1,4-benzodioxane-2-carboxylate
- Methyl 1,4-Benzodioxane-2-carboxylate
- methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate
- 1,4-Benzodioxin-2-carboxylic acid, 2,3-dihydro-, methyl ester
- 2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acidmethyl ester
- PubChem2381
- BAS 00258350
- Enamine_004749
- methyl 2,3-dihydro-1,4-benzo
- SNLAAGHHNZECPE-UHFFFAOYSA-N
- DTXSID50389175
- MFCD00297092
- Methyl (2RS)-1,4-Benzodioxane-2-carboxylate
- A823320
- 2,3-Dihydrobenzo[1,4]dioxine-2-carboxylic acid, methyl ester
- CS-0150727
- EN300-15475
- AO-365/40129133
- Methyl1,4-Benzodioxane-2-carboxylate
- AKOS016313895
- SY014175
- Z19517075
- methyl 2,3-dihydro-1,4-benzodioxine-3-carboxylate
- FT-0678666
- SCHEMBL7491132
- BB 0218192
- 3663-79-4
- Methyl 1 pound not4-Benzodioxane-2-carboxylate
- CS-11285
- HMS1407H19
- AKOS000301547
- AC2382
- 1,4-Benzodioxin-2-carboxylic acid, 2,3-dihydro-, methyl ester; 1,4-Benzodioxan-2-carboxylic acid, methyl ester (6CI,7CI,8CI); Methyl 1,4-benzodioxan-2-carboxylate; Methyl 1,4-benzodioxane-2-carboxylate; Methyl (2RS)-1,4-benzodioxane-2-carboxylate
- DB-069412
- STK182756
- BBL020130
-
- MDL: MFCD00297092
- Inchi: 1S/C10H10O4/c1-12-10(11)9-6-13-7-4-2-3-5-8(7)14-9/h2-5,9H,6H2,1H3
- InChI Key: SNLAAGHHNZECPE-UHFFFAOYSA-N
- SMILES: O1C2C=CC=CC=2OCC1C(=O)OC
Computed Properties
- Exact Mass: 194.05800
- Monoisotopic Mass: 194.058
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 44.8
Experimental Properties
- PSA: 44.76000
- LogP: 0.99940
Methyl 1,4-Benzodioxan-2-carboxylate Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl 1,4-Benzodioxan-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RH243-200mg |
Methyl 1,4-Benzodioxan-2-carboxylate |
3663-79-4 | 97+% | 200mg |
113.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RH243-1g |
Methyl 1,4-Benzodioxan-2-carboxylate |
3663-79-4 | 97+% | 1g |
367.0CNY | 2021-07-15 | |
| Chemenu | CM162048-10g |
2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acidmethyl ester |
3663-79-4 | 95% | 10g |
$345 | 2021-06-17 | |
| Fluorochem | 027328-250mg |
2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid methyl ester |
3663-79-4 | 95% | 250mg |
£24.00 | 2022-03-01 | |
| Fluorochem | 027328-5g |
2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid methyl ester |
3663-79-4 | 95% | 5g |
£201.00 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD20469-250mg |
Methyl 1,4-Benzodioxane-2-carboxylate |
3663-79-4 | 97% | 250mg |
¥34.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD20469-1g |
Methyl 1,4-Benzodioxane-2-carboxylate |
3663-79-4 | 97% | 1g |
¥107.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD20469-5g |
Methyl 1,4-Benzodioxane-2-carboxylate |
3663-79-4 | 97% | 5g |
¥501.0 | 2024-04-18 | |
| TRC | M289780-100mg |
Methyl 1,4-Benzodioxan-2-carboxylate |
3663-79-4 | 100mg |
$ 110.00 | 2023-09-07 | ||
| TRC | M289780-250mg |
Methyl 1,4-Benzodioxan-2-carboxylate |
3663-79-4 | 250mg |
$ 216.00 | 2023-09-07 |
Methyl 1,4-Benzodioxan-2-carboxylate Suppliers
Methyl 1,4-Benzodioxan-2-carboxylate Related Literature
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Zhiyun Wu,Weifeng Shi,Ming Jin,Wei Zhou RSC Adv. 2023 13 18953
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Min Jiang,Yong-Jun Liu,Guo-Song Liu,Wei Zhou,Ya-Ling Shen,Bei Gao,Feng-Qing Wang,Dong-Zhi Wei Green Chem. 2022 24 3235
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Additional information on Methyl 1,4-Benzodioxan-2-carboxylate
Methyl 1,4-Benzodioxan-2-carboxylate (CAS No. 3663-79-4): An Overview of Its Structure, Synthesis, and Applications in Modern Research
Methyl 1,4-benzodioxan-2-carboxylate (CAS No. 3663-79-4) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a benzodioxane ring and a carboxylate ester functional group. The benzodioxane ring, also known as a 1,4-dioxane ring, is a six-membered ring containing two oxygen atoms separated by two carbon atoms. This structure imparts unique chemical properties to the compound, making it an important intermediate in the synthesis of various bioactive molecules.
The molecular formula of Methyl 1,4-benzodioxan-2-carboxylate is C9H10O4, and its molecular weight is approximately 186.17 g/mol. The compound is typically synthesized through the esterification of 1,4-benzodioxan-2-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This reaction proceeds via the formation of an ester bond between the carboxylic acid group and the methanol molecule, resulting in the formation of Methyl 1,4-benzodioxan-2-carboxylate and water as byproducts.
In recent years, Methyl 1,4-benzodioxan-2-carboxylate has been extensively studied for its potential applications in the development of new pharmaceuticals. One notable area of research involves its use as a building block in the synthesis of benzodiazepine derivatives. Benzodiazepines are a class of drugs widely used for their anxiolytic, sedative, and muscle relaxant properties. The benzodioxane ring in Methyl 1,4-benzodioxan-2-carboxylate can be modified to introduce various functional groups that enhance the pharmacological activity and selectivity of the resulting compounds.
A recent study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of novel benzodiazepine derivatives derived from Methyl 1,4-benzodioxan-2-carboxylate. The researchers found that these derivatives exhibited potent anti-inflammatory and analgesic properties, making them promising candidates for the treatment of chronic pain and inflammatory disorders. The study also highlighted the importance of optimizing the substitution pattern on the benzodioxane ring to achieve optimal pharmacological activity.
Beyond its applications in pharmaceutical research, Methyl 1,4-benzodioxan-2-carboxylate has also been investigated for its potential use in materials science. The compound's unique electronic properties make it suitable for use in the synthesis of functional polymers and organic semiconductors. A study published in Advanced Materials reported the successful synthesis of a novel polymer based on Methyl 1,4-benzodioxan-2-carboxylate, which exhibited excellent thermal stability and high electrical conductivity. These properties make it a promising candidate for use in organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).
The environmental impact of Methyl 1,4-benzodioxan-2-carboxylate has also been a subject of interest. Researchers have investigated its biodegradability and toxicity to ensure that it can be safely used in industrial processes without causing harm to ecosystems. A study published in Environmental Science & Technology found that Methyl 1,4-benzodioxan-2-carboxylate is readily biodegradable under aerobic conditions and exhibits low toxicity to aquatic organisms. These findings suggest that it can be used as a sustainable alternative to more toxic compounds in various applications.
In conclusion, Methyl 1,4-benzodioxan-2-carboxylate (CAS No. 3663-79-4) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, materials science, and environmental science. Its unique molecular structure and versatile chemical properties make it an important intermediate in the development of new pharmaceuticals and functional materials. Ongoing research continues to uncover new possibilities for its use, further solidifying its importance in modern scientific research.
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